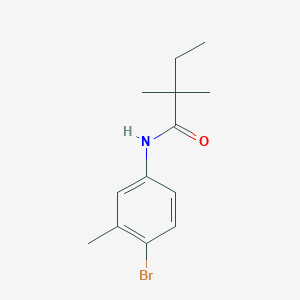
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide, also known as BRN-692746, is a chemical compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties. These findings suggest that N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide may be a promising lead compound for the development of novel anticancer and anti-inflammatory drugs.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammation.
実験室実験の利点と制限
One advantage of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it has been shown to exhibit activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, more research is needed to explore its potential applications in drug discovery and development, particularly in the development of novel anticancer and anti-inflammatory drugs. Finally, studies are needed to optimize the synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide and improve its solubility and bioavailability.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide involves several steps. Firstly, 4-bromo-3-methylbenzoic acid is reacted with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2,2-dimethylbutan-1-amine to yield N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
特性
製品名 |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
|---|---|
分子式 |
C13H18BrNO |
分子量 |
284.19 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-5-13(3,4)12(16)15-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3,(H,15,16) |
InChIキー |
BQOVQLUDOZPLJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
正規SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B215641.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)

